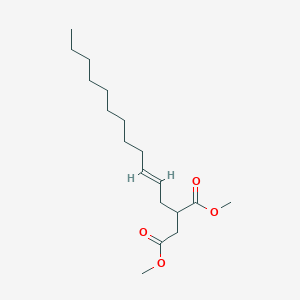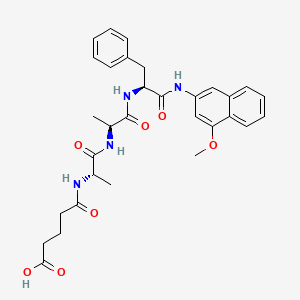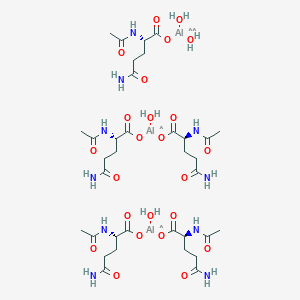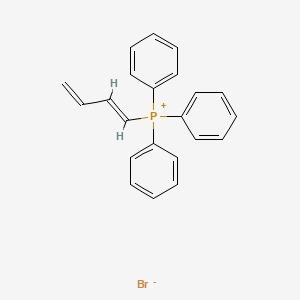
Dimethyl trans-(2-dodecenyl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl trans-(2-dodecenyl)succinate is an organic compound with the molecular formula C18H32O4 It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methyl groups and a trans-(2-dodecenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl trans-(2-dodecenyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The trans-(2-dodecenyl) group is introduced through a subsequent reaction involving the appropriate alkene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl trans-(2-dodecenyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
科学的研究の応用
Dimethyl trans-(2-dodecenyl)succinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl trans-(2-dodecenyl)succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Dimethyl succinate
- Dimethyl maleate
- Dimethyl fumarate
Comparison
Dimethyl trans-(2-dodecenyl)succinate is unique due to the presence of the trans-(2-dodecenyl) group, which imparts distinct chemical properties and reactivity. Compared to dimethyl succinate, it has a longer carbon chain and different steric and electronic effects. Dimethyl maleate and dimethyl fumarate, on the other hand, have different geometric configurations and reactivity profiles.
特性
分子式 |
C18H32O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
dimethyl 2-[(E)-dodec-2-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-16(18(20)22-3)15-17(19)21-2/h12-13,16H,4-11,14-15H2,1-3H3/b13-12+ |
InChIキー |
DBVBICACWKCOMI-OUKQBFOZSA-N |
異性体SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OC)C(=O)OC |
正規SMILES |
CCCCCCCCCC=CCC(CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)







![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)



